molecular formula C10H9N B363895 8-Methylquinoline CAS No. 611-32-5

8-Methylquinoline

Cat. No. B363895
CAS RN: 611-32-5
M. Wt: 143.18g/mol
InChI Key: JRLTTZUODKEYDH-UHFFFAOYSA-N
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Patent
US04806549

Procedure details

3-Butyryl-4-chloro-8-methylquinoline (2.48 g, 10 mmol), 2-fluoroaniline (1.45 ml, 15 mmol) and 1,4-dioxan (10 ml) were stirred at room temperature overnight then heated at reflux for 30 minutes. The hydrochloride salt was filtered off, converted to free base and recrystallised from aqueous ethanol to give 3-butyryl-4- 2-fluorophenylamino)-8-methylquinoline (2.21 g), m.p. 109°-111°.
Name
3-Butyryl-4-chloro-8-methylquinoline
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1Cl)=[CH:13][CH:12]=[CH:11][C:10]=2[CH3:17])(=O)CCC.FC1C=CC=CC=1N>O1CCOCC1>[CH3:17][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:9]=1[N:8]=[CH:7][CH:6]=[CH:15]2

Inputs

Step One
Name
3-Butyryl-4-chloro-8-methylquinoline
Quantity
2.48 g
Type
reactant
Smiles
C(CCC)(=O)C=1C=NC2=C(C=CC=C2C1Cl)C
Name
Quantity
1.45 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The hydrochloride salt was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: CALCULATEDPERCENTYIELD 154.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04806549

Procedure details

3-Butyryl-4-chloro-8-methylquinoline (2.48 g, 10 mmol), 2-fluoroaniline (1.45 ml, 15 mmol) and 1,4-dioxan (10 ml) were stirred at room temperature overnight then heated at reflux for 30 minutes. The hydrochloride salt was filtered off, converted to free base and recrystallised from aqueous ethanol to give 3-butyryl-4- 2-fluorophenylamino)-8-methylquinoline (2.21 g), m.p. 109°-111°.
Name
3-Butyryl-4-chloro-8-methylquinoline
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1Cl)=[CH:13][CH:12]=[CH:11][C:10]=2[CH3:17])(=O)CCC.FC1C=CC=CC=1N>O1CCOCC1>[CH3:17][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:9]=1[N:8]=[CH:7][CH:6]=[CH:15]2

Inputs

Step One
Name
3-Butyryl-4-chloro-8-methylquinoline
Quantity
2.48 g
Type
reactant
Smiles
C(CCC)(=O)C=1C=NC2=C(C=CC=C2C1Cl)C
Name
Quantity
1.45 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The hydrochloride salt was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: CALCULATEDPERCENTYIELD 154.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.